molecular formula C35H62O7 B3433044 Annonacinone CAS No. 123266-21-7

Annonacinone

Cat. No.: B3433044
CAS No.: 123266-21-7
M. Wt: 594.9 g/mol
InChI Key: WVAPCAKZINGVII-FYEQENAWSA-N
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Description

Annonacinone is a naturally occurring acetogenin found in the seeds of Annona muricata, commonly known as soursop. It belongs to the Annonaceae family, which includes various species known for their medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of annonacinone involves several steps, starting from simple organic molecules. The process typically includes the formation of a γ-lactone ring, which is a key structural feature of acetogenins. The synthetic route may involve the use of reagents such as lithium diisopropylamide (LDA) for deprotonation, followed by alkylation and oxidation reactions to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, particularly the seeds of Annona muricata. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Annonacinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

123266-21-7

Molecular Formula

C35H62O7

Molecular Weight

594.9 g/mol

IUPAC Name

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]-8-oxotridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H62O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,30-34,37-39H,3-24,26H2,1-2H3/t27-,30+,31+,32+,33+,34?/m0/s1

InChI Key

WVAPCAKZINGVII-FYEQENAWSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CCC(O1)[C@@H](CCCCC(=O)CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCC(CC2=CC(OC2=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CCCCCC(CC2=CC(OC2=O)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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